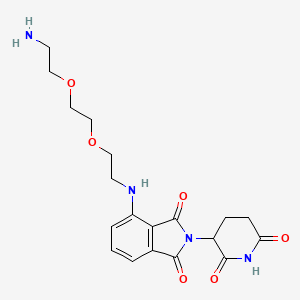

Thalidomide-PEG2-C2-NH2

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

4-[2-[2-(2-aminoethoxy)ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O6/c20-6-8-28-10-11-29-9-7-21-13-3-1-2-12-16(13)19(27)23(18(12)26)14-4-5-15(24)22-17(14)25/h1-3,14,21H,4-11,20H2,(H,22,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFHRVSOIOPAUND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Thalidomide-PEG2-C2-NH2 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Thalidomide-PEG2-C2-NH2, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into its chemical structure, physicochemical and biological properties, and its role in the targeted degradation of proteins. This guide also includes detailed experimental protocols and visualizations to facilitate its application in research and drug development.

Core Concepts: PROTACs and Cereblon-Mediated Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules engineered to eliminate specific unwanted proteins from cells. Unlike traditional inhibitors that merely block a protein's function, PROTACs co-opt the cell's native ubiquitin-proteasome system (UPS) to tag a target protein for destruction.

A PROTAC molecule is comprised of three essential components:

-

A warhead: This ligand binds to the target protein of interest (POI).

-

An E3 ligase ligand: This moiety recruits an E3 ubiquitin ligase.

-

A linker: This connects the warhead and the E3 ligase ligand.

The formation of a POI-PROTAC-E3 ligase "ternary complex" is the critical initiating step in the PROTAC mechanism. This induced proximity triggers the E3 ligase to transfer ubiquitin molecules to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. Cereblon (CRBN), a substrate receptor for the CUL4A-DDB1 E3 ubiquitin ligase complex, is one of the most extensively recruited E3 ligases in PROTAC design due to the availability of well-characterized and potent small molecule ligands.

This compound: A Key Cereblon Ligand

This compound is a synthetic, functionalized E3 ligase ligand-linker conjugate specifically designed for the assembly of PROTACs.

-

Structure: It incorporates the thalidomide (B1683933) moiety, which serves as the CRBN-binding element. This is connected to a 2-unit polyethylene (B3416737) glycol (PEG2) linker, followed by a 2-carbon (C2) spacer, and terminates in a primary amine (-NH2) group.[1][2]

-

Function: The thalidomide portion ensures the specific recruitment of the CRBN E3 ligase complex. The terminal primary amine provides a versatile chemical handle for conjugation to a warhead ligand for a protein of interest, thereby completing the PROTAC structure. The PEGylated linker enhances solubility and provides the necessary length and flexibility to facilitate the formation of a productive ternary complex between the target protein and CRBN.

Chemical Structure and Properties

Below is the 2D chemical structure and a summary of the key physicochemical properties of this compound.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2093416-32-9 | [1][3][4][5] |

| Molecular Formula | C19H24N4O6 | [1][2][4][6] |

| Molecular Weight | 404.42 g/mol | [1][2][4][5][6] |

| Appearance | Solid | |

| Solubility | TFA salt in DMSO: 100 mg/mL (192.89 mM) | [7] |

| Hydrochloride salt in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline: ≥ 2.5 mg/mL (5.67 mM) | [8] | |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [6] |

Mechanism of Action: A Visual Guide

The mechanism of action for a PROTAC utilizing a thalidomide-based ligand like this compound follows a catalytic cycle. The process begins with the formation of the ternary complex and culminates in the degradation of the target protein, freeing the PROTAC to engage another target molecule.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound-based PROTACs.

Western Blot for Target Protein Degradation

This protocol is for quantifying the reduction in the protein of interest (POI) levels following treatment with a PROTAC synthesized from this compound.

Materials:

-

Cultured cells expressing the POI

-

PROTAC compound (dissolved in DMSO)

-

Vehicle control (e.g., DMSO)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific for the POI

-

Primary antibody for a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with increasing concentrations of the PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle-only control.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with the primary antibody for the POI overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe for a loading control.

-

Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control.

-

Caption: Experimental workflow for Western blot analysis.

In-Cell Cereblon Engagement Assay

This protocol is to confirm that the PROTAC engages with Cereblon within the cellular environment. A common method is a competition-based assay using a known CRBN ligand or a fluorescent tracer.

Materials:

-

Cells expressing CRBN (e.g., HEK293T, MM.1S)

-

PROTAC compound (synthesized with this compound)

-

A known CRBN binder as a positive control (e.g., Lenalidomide)

-

A fluorescent tracer that binds to CRBN (e.g., BODIPY-lenalidomide) or a system like NanoBRET™

-

Assay buffer

-

Multi-well plates (e.g., 384-well)

-

Plate reader capable of detecting the signal (e.g., fluorescence polarization, BRET)

Procedure:

-

Cell Preparation: Prepare cells expressing the CRBN target. For NanoBRET assays, this would be cells expressing a NanoLuc®-CRBN fusion protein.

-

Compound Preparation: Prepare serial dilutions of the PROTAC compound and the positive control.

-

Assay Setup:

-

Add the fluorescent tracer or NanoBRET™ substrate to the cells in assay buffer.

-

Dispense the cell suspension into the wells of the multi-well plate.

-

Add the diluted PROTAC or control compounds to the wells.

-

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 2 hours), protected from light.

-

Signal Detection: Measure the signal (e.g., NanoBRET ratio, fluorescence polarization) using a plate reader.

-

Data Analysis: Plot the signal against the compound concentration. Fit the data using a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value, which represents the concentration of the PROTAC required to displace 50% of the tracer, indicating target engagement.

Caption: Workflow for a NanoBRET-based CRBN engagement assay.

Conclusion

This compound is a valuable and versatile chemical tool for the development of PROTACs that recruit the E3 ligase Cereblon. Its well-defined structure, with a flexible PEG linker and a reactive amine handle, allows for the systematic design and synthesis of degraders against a wide range of protein targets. The experimental protocols provided in this guide offer a solid foundation for researchers to assess the efficacy and mechanism of action of their novel PROTAC molecules, ultimately advancing the field of targeted protein degradation.

References

- 1. This compound | CRBN Ligand-Linkers | Ambeed.com [ambeed.com]

- 2. medkoo.com [medkoo.com]

- 3. CAS No. 2093416-32-9 Specifications | Ambeed [ambeed.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Thalidomide-NH-PEG2-C2-CH2 | E3 Ligase Ligand-Linker Conjugates | 2064175-30-8 | Invivochem [invivochem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

The Core Mechanism of Thalidomide-PEG2-C2-NH2 in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide-PEG2-C2-NH2 is a pre-synthesized chemical entity that incorporates the well-characterized Cereblon (CRBN) E3 ligase ligand, thalidomide, connected to a two-unit polyethylene (B3416737) glycol (PEG) linker with a terminal amine group for conjugation to a target protein ligand.[1][2][3][4]

Core Mechanism of Action

The fundamental principle of a PROTAC utilizing this compound is to act as a molecular bridge, inducing proximity between a target protein and the CRBN E3 ubiquitin ligase. This induced proximity triggers a cascade of events culminating in the degradation of the target protein. The process can be broken down into the following key steps:

-

Ternary Complex Formation : The PROTAC, with its two distinct warheads, simultaneously binds to the protein of interest (POI) and the CRBN subunit of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[5] This forms a transient ternary complex (POI-PROTAC-CRBN). The stability and conformation of this complex are critical determinants of the PROTAC's efficacy.

-

Ubiquitination : The formation of the ternary complex brings the target protein into close proximity with the E2 ubiquitin-conjugating enzyme associated with the E3 ligase complex. This proximity facilitates the transfer of ubiquitin molecules from the E2 enzyme to lysine (B10760008) residues on the surface of the target protein.[5] This process is repeated to form a polyubiquitin (B1169507) chain, which acts as a recognition signal for the proteasome.

-

Proteasomal Degradation : The polyubiquitinated target protein is recognized and subsequently degraded by the 26S proteasome into small peptides. The PROTAC molecule is then released and can catalytically induce the degradation of additional target protein molecules.

The following diagram illustrates the catalytic cycle of a thalidomide-based PROTAC:

Quantitative Data on PROTAC Performance

The efficacy of a PROTAC is primarily characterized by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). As previously mentioned, specific data for PROTACs using the this compound linker is limited. However, the following tables present representative data from studies on other thalidomide-based PROTACs targeting various proteins, which can provide valuable insights into expected performance.

Table 1: Representative Degradation Potency of Thalidomide-Based PROTACs

| PROTAC ID | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| PROTAC 1 | BRD4 | Various | 0.1 - 0.3 | >90 | [6] |

| PROTAC 2 | Pan-kinase | HEK293 | Varies by kinase | >90 | [5] |

| PROTAC 3 | BET Bromodomains | Various | Potent | >90 | [7] |

Note: The data presented is a synthesis of findings from multiple research articles and is intended for illustrative purposes.

Table 2: Representative Binding Affinities of Thalidomide-Based PROTAC Components

| Binding Interaction | Representative KD (nM) | Technique |

| PROTAC to Target Protein | Varies based on warhead | SPR, ITC |

| PROTAC to CRBN | Typically in the µM range | SPR, ITC |

| Ternary Complex (POI-PROTAC-CRBN) | Can be significantly lower than binary affinities due to cooperativity | SPR, ITC |

Experimental Protocols

Detailed and robust experimental protocols are crucial for the accurate characterization of PROTACs. The following sections provide methodologies for key experiments in the evaluation of thalidomide-based degraders.

Protocol 1: Western Blot for Target Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[1][8]

1. Cell Culture and Treatment:

- Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

- Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

2. Cell Lysis:

- Wash the cells twice with ice-cold PBS.

- Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

- Scrape the cells and transfer the lysate to a microcentrifuge tube.

- Incubate on ice for 30 minutes, vortexing occasionally.

- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

- Transfer the supernatant (protein lysate) to a new, pre-chilled tube.

3. Protein Quantification:

- Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

4. Sample Preparation and SDS-PAGE:

- Normalize the protein concentration of all samples with lysis buffer.

- Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.

- Boil the samples at 95-100°C for 5-10 minutes.

- Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel, along with a protein molecular weight marker.

- Run the gel at a constant voltage until the dye front reaches the bottom.

5. Protein Transfer:

- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

- Confirm successful transfer by staining the membrane with Ponceau S.

6. Immunoblotting:

- Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature with gentle agitation.

- Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) diluted in blocking buffer overnight at 4°C.

- Wash the membrane three times for 5-10 minutes each with TBST.

- Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

- Wash the membrane three times for 10 minutes each with TBST.

7. Detection and Analysis:

- Add an enhanced chemiluminescence (ECL) substrate to the membrane.

- Visualize the protein bands using a chemiluminescence imaging system.

- Quantify the band intensities using densitometry software.

- Normalize the target protein band intensity to the loading control.

- Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

The following diagram outlines the workflow for a Western blot experiment:

Protocol 2: In Vitro Ubiquitination Assay

This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.[9]

1. Reagents:

- Recombinant E1 activating enzyme (e.g., UBE1)

- Recombinant E2 conjugating enzyme (e.g., UbcH5a)

- Recombinant CRBN/DDB1/CUL4A/RBX1 E3 ligase complex

- Recombinant purified protein of interest (POI)

- Ubiquitin

- ATP

- PROTAC stock solution in DMSO

- Ubiquitination reaction buffer

2. Reaction Setup (on ice):

- In a microcentrifuge tube, combine the E1, E2, E3 enzymes, ubiquitin, and POI in the reaction buffer.

- Add the PROTAC at various concentrations. Include a no-PROTAC control.

- Initiate the reaction by adding ATP.

3. Incubation:

- Incubate the reaction mixture at 37°C for a specified time (e.g., 60-90 minutes).

4. Reaction Termination:

- Stop the reaction by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

5. Western Blot Analysis:

- Analyze the reaction products by Western blot as described in Protocol 1.

- Probe the membrane with an antibody against the POI to detect the unmodified protein and higher molecular weight ubiquitinated species (appearing as a smear or ladder). An anti-ubiquitin antibody can also be used.

Protocol 3: Ternary Complex Formation Assay (NanoBRET™)

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful live-cell method to quantify the formation of the POI-PROTAC-CRBN ternary complex.[10][11][12][13][14][15]

1. Cell Line Preparation:

- Engineer a cell line to express the POI fused to a NanoLuc® luciferase (the BRET donor).

- Co-express CRBN fused to a HaloTag® (the BRET acceptor).

2. Assay Setup:

- Plate the engineered cells in a white, 96-well plate.

- Label the HaloTag®-CRBN with a fluorescent HaloTag® ligand.

3. PROTAC Treatment:

- Add the PROTAC at a range of concentrations to the cells.

4. BRET Measurement:

- Add the NanoLuc® substrate.

- Measure both the donor (luciferase) and acceptor (fluorescent) emissions using a plate reader equipped with the appropriate filters.

5. Data Analysis:

- Calculate the BRET ratio (acceptor emission / donor emission).

- An increase in the BRET ratio indicates the formation of the ternary complex.

- Plot the BRET ratio against the PROTAC concentration to determine the potency of ternary complex formation.

The logical relationship for a NanoBRET assay is as follows:

Conclusion

This compound serves as a valuable building block for the construction of PROTACs that recruit the CRBN E3 ubiquitin ligase. The mechanism of action of the resulting PROTACs hinges on the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. While quantitative data for PROTACs utilizing this specific linker is not extensively documented, the experimental protocols and representative data provided in this guide offer a robust framework for the design, synthesis, and characterization of novel protein degraders. The careful application of these methodologies will enable researchers to elucidate the potency, efficacy, and mechanism of action of their PROTAC candidates, thereby accelerating the development of this promising new class of therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Modeling the CRL4A ligase complex to predict target protein ubiquitination induced by cereblon-recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. selvita.com [selvita.com]

- 11. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.jp]

- 12. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [worldwide.promega.com]

- 13. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. promega.com [promega.com]

- 15. bmglabtech.com [bmglabtech.com]

An In-depth Technical Guide on Thalidomide-PEG2-C2-NH2 as a Cereblon E3 Ligase Ligand

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Dawn of Targeted Protein Degradation

The field of therapeutics is undergoing a paradigm shift from occupancy-driven inhibition to event-driven pharmacology. At the forefront of this evolution are Proteolysis Targeting Chimeras (PROTACs), a novel class of bifunctional molecules that hijack the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2][3]

Unlike traditional inhibitors that require sustained binding to a protein's active site, PROTACs act catalytically. A single PROTAC molecule can induce the degradation of multiple target protein molecules, offering the potential for more profound and durable pharmacological effects at lower doses.[1] This technology opens the door to targeting proteins previously considered "undruggable," such as scaffolding proteins and transcription factors.[1]

A PROTAC molecule consists of three essential components:

-

A ligand that specifically binds to the target Protein of Interest (POI).

-

A ligand that recruits an E3 ubiquitin ligase.

The most clinically validated and widely used E3 ligase in PROTAC design is Cereblon (CRBN), a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex.[2][4][5] Ligands for CRBN are often derived from immunomodulatory imide drugs (IMiDs), such as thalidomide (B1683933) and its potent analogs, lenalidomide (B1683929) and pomalidomide.[2][3] This guide focuses on Thalidomide-PEG2-C2-NH2 , a key building block for the synthesis of CRBN-recruiting PROTACs.

This compound: A Versatile Building Block

This compound is a synthetic E3 ligase ligand-linker conjugate.[6][7][8] It incorporates the core thalidomide structure, responsible for binding to CRBN, and attaches it to a flexible diethylene glycol (PEG2) linker that terminates in a primary amine (-NH2) via an ethyl (C2) spacer.

-

Thalidomide Moiety : The glutarimide (B196013) ring of thalidomide is the key pharmacophore that docks into a hydrophobic tri-tryptophan pocket on the surface of CRBN.[9] This specific interaction is the foundation for recruiting the CRL4-CRBN E3 ligase complex.

-

PEG2 Linker : The polyethylene (B3416737) glycol linker enhances the molecule's solubility and provides the necessary flexibility and length for the final PROTAC to span the distance between the target protein and CRBN, facilitating the formation of a stable and productive ternary complex.[10]

-

Terminal Amine (-NH2) : The primary amine serves as a crucial chemical handle. It provides a reactive site for straightforward conjugation to a linker attached to the POI ligand, enabling the modular synthesis of a diverse range of PROTACs.

Mechanism of Action: Hijacking the CRL4-CRBN Complex

The function of a PROTAC built with this compound is to induce the formation of a ternary complex between the POI and the CRL4-CRBN E3 ligase. This induced proximity triggers the ubiquitination and subsequent degradation of the target protein.

The process unfolds in a catalytic cycle:

-

Ternary Complex Formation : The PROTAC simultaneously binds to the POI (via its target ligand) and to CRBN (via the thalidomide moiety), bringing the target and the E3 ligase into close proximity.[2]

-

Ubiquitination : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from an activated E2 ubiquitin-conjugating enzyme to surface-exposed lysine (B10760008) residues on the POI. This process is repeated to form a polyubiquitin (B1169507) chain.

-

Proteasomal Recognition : The polyubiquitinated POI is recognized as a substrate for degradation by the 26S proteasome.

-

Degradation and Recycling : The proteasome unfolds and proteolytically degrades the POI into small peptides. The PROTAC molecule is then released and can engage another POI and E3 ligase, starting the cycle anew.

Quantitative Data: Binding Affinities and Degradation Potency

While specific binding data for the this compound conjugate itself is not widely published, the affinity of the parent thalidomide moiety to CRBN is well-characterized and serves as a benchmark. The potency of a final PROTAC is defined by its ability to induce degradation, measured by DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Table 1: Binding Affinities of IMiD Ligands to Cereblon (CRBN)

| Compound | Dissociation Constant (KD) / Ki | Assay Method | Notes |

|---|---|---|---|

| Thalidomide | ~250 nM[11] | Competitive Titration | Parent molecule for the CRBN ligand.[9][11] |

| Lenalidomide | ~178 nM[11] | Competitive Titration | Binds more strongly than thalidomide.[9][11] |

| Pomalidomide | ~157 nM[11] | Competitive Titration | Binds more strongly than thalidomide.[9][11] |

Data is derived from studies on the core IMiD compounds, which form the basis of the PROTAC ligand.

Table 2: Representative Degradation Potency of Thalidomide-Based PROTACs

| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |

|---|---|---|---|---|

| Representative Thalidomide-PEG-BRD4 PROTAC | BRD4 | HeLa | 15 | >95 |

| SHP2 Degrader 11 (ZB-S-29) | SHP2 | K562 | 6.02 | >90 |

| ARV-825 (Pomalidomide-based) | BRD4 | Jurkat | < 1 | >95 |

This data is representative of PROTACs using thalidomide or its analogs to recruit CRBN and is adapted from various studies for illustrative purposes.[12][13][14]

Experimental Protocols

Evaluating a PROTAC synthesized from this compound involves a series of critical experiments to confirm binding, degradation, and mechanism of action.

Binding Affinity Assay (Surface Plasmon Resonance - SPR)

Principle: SPR measures real-time biomolecular interactions. CRBN is immobilized on a sensor chip, and the PROTAC is flowed over the surface. Binding causes a change in the refractive index, which is proportional to the mass accumulating on the surface.

Methodology:

-

Chip Preparation: Covalently immobilize purified recombinant CRBN (often in complex with DDB1) onto a CM5 sensor chip via amine coupling.

-

Analyte Preparation: Prepare a series of dilutions of the PROTAC molecule in a suitable running buffer (e.g., HBS-EP+).

-

Binding Measurement: Inject the PROTAC dilutions sequentially over the CRBN-functionalized surface and a reference flow cell. Monitor the association and dissociation phases in real-time.

-

Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[15]

Target Degradation Assay (Western Blot)

Principle: This is the gold-standard method to quantify the reduction in the level of a specific target protein following PROTAC treatment.

Methodology:

-

Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere. Treat the cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate equal amounts of protein lysate on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST). Incubate with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody. A loading control antibody (e.g., GAPDH, β-actin) should be used to normalize the data.[12][16]

-

Detection & Analysis: Detect the signal using an ECL substrate. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control and then to the vehicle control to determine the percentage of remaining protein.[12] Plot the percentage of degradation against PROTAC concentration to calculate DC50 and Dmax values.

Ubiquitination Assay

Principle: To confirm that degradation is mediated by the ubiquitin-proteasome system, this assay assesses the increase in poly-ubiquitination of the target protein.

Methodology:

-

Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation (e.g., near the DC50 value) for a shorter time course (e.g., 0.5-4 hours). Include a control treated with a proteasome inhibitor (e.g., MG132) to allow ubiquitinated substrates to accumulate.

-

Immunoprecipitation (IP): Lyse the cells in a buffer containing deubiquitinase inhibitors. Incubate the lysate with an antibody against the target protein to pull it down from the mixture using Protein A/G beads.

-

Western Blot Analysis: Elute the immunoprecipitated protein from the beads, separate it by SDS-PAGE, and transfer it to a membrane.

-

Detection: Probe the membrane with an antibody that recognizes ubiquitin (e.g., anti-Ub) to detect the high-molecular-weight smear characteristic of poly-ubiquitination.

Conclusion

This compound is a foundational reagent in the field of targeted protein degradation. It provides a validated, high-affinity anchor to the CRBN E3 ligase, streamlined for modular PROTAC synthesis through its terminal amine functionality.[6][7] By enabling the reliable recruitment of the cell's degradation machinery, this building block empowers researchers to develop novel therapeutics capable of eliminating disease-relevant proteins. The successful development of potent degraders, however, relies on a rigorous and multi-faceted evaluation process, encompassing biophysical characterization, quantitative cellular assays, and mechanistic validation to ensure potency, selectivity, and a comprehensive understanding of the molecule's biological activity.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. Thalidomide-NH-PEG2-C2-NH-Boc [myskinrecipes.com]

- 11. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

The Phoenix Molecule: A Technical Guide to the Discovery and Rationale of Thalidomide-Based PROTACs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

From a devastating teratogen to a cornerstone of targeted protein degradation, the story of thalidomide (B1683933) is one of scientific serendipity and redemption. This technical guide provides an in-depth exploration of the discovery of Cereblon (CRBN) as the molecular target of thalidomide and its analogs, the immunomodulatory imide drugs (IMiDs). It further details the subsequent rationale and design principles that have positioned these molecules as powerful E3 ligase recruiters for Proteolysis Targeting Chimeras (PROTACs). We will delve into the mechanism of action, structure-activity relationships, and provide detailed experimental protocols for the characterization of these innovative therapeutics. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals in the rapidly evolving field of targeted protein degradation.

The Serendipitous Discovery of a Molecular Glue

Thalidomide was first introduced in the 1950s as a sedative and antiemetic, but was withdrawn from the market after it was found to cause severe birth defects.[1][2] For decades, the precise mechanism of its teratogenic and therapeutic effects remained elusive. The renaissance of thalidomide began with its rediscovery as an effective treatment for erythema nodosum leprosum and later, multiple myeloma.[3][4] This spurred renewed interest in understanding its molecular underpinnings.

A pivotal breakthrough came in 2010 when researchers identified Cereblon (CRBN) as a primary and direct target of thalidomide.[5][6] CRBN is the substrate receptor of the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4).[7][8] Subsequent studies revealed that thalidomide and its derivatives, lenalidomide (B1683929) and pomalidomide (B1683931), act as "molecular glues."[9][10] They bind to CRBN and modulate its substrate specificity, inducing the ubiquitination and subsequent proteasomal degradation of "neosubstrates" that are not normally targeted by this E3 ligase.[11][12][13]

Key neosubstrates of the thalidomide-CRBN complex include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), whose degradation is central to the anti-myeloma activity of IMiDs.[14][15] Additionally, the degradation of casein kinase 1α (CK1α) by lenalidomide is responsible for its therapeutic effect in myelodysplastic syndrome with a 5q deletion.[16][17] Conversely, the degradation of the transcription factor SALL4 is implicated in the teratogenic effects of thalidomide.[12]

This novel mechanism of action, hijacking an E3 ligase to induce the degradation of disease-causing proteins, laid the conceptual groundwork for the development of a new class of therapeutics: PROTACs.

Rationale for Thalidomide-Based PROTAC Design

The discovery of thalidomide's interaction with CRBN provided a powerful tool for the rational design of PROTACs.[9][18] PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a linker: one ligand binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[18] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.[19]

Thalidomide and its analogs are ideal E3 ligase recruiters for several reasons:

-

High Affinity and Specificity for CRBN: They exhibit potent and specific binding to CRBN, ensuring efficient recruitment of the E3 ligase machinery.

-

Well-Characterized Mechanism: The molecular glue mechanism is well-understood, providing a solid foundation for rational design.

-

Favorable Drug-like Properties: As small molecules, they possess good cell permeability and pharmacokinetic properties.

-

Modifiable Scaffold: The thalidomide structure offers synthetic handles for the attachment of linkers without disrupting CRBN binding.

The general workflow for the development of thalidomide-based PROTACs involves the synthesis of a library of molecules with varying linkers and POI-binding ligands, followed by rigorous in vitro and in vivo characterization to identify lead candidates with optimal degradation efficiency and selectivity.

Quantitative Data on Ligand Binding and Protein Degradation

The efficacy of thalidomide-based PROTACs is underpinned by the binding affinities of their constituent parts to their respective targets and the overall efficiency of the induced protein degradation.

Binding Affinities of IMiDs to Cereblon (CRBN)

The binding of the IMiD moiety to CRBN is the initiating event in the mechanism of action of these molecular glues and PROTACs. The affinity of this interaction is a critical determinant of their potency.

| Compound | Binding Affinity (KD) to CRBN | Assay Method | Reference(s) |

| Thalidomide | ~250 nM | Competitive Titration | [3] |

| Lenalidomide | ~178 nM | Competitive Titration | [3] |

| Pomalidomide | ~157 nM | Competitive Titration | [3] |

| Lenalidomide | ~2 µM (IC50) | Competitive Bead Binding | [20] |

| Pomalidomide | ~2 µM (IC50) | Competitive Bead Binding | [20] |

Note: Binding affinities can vary depending on the specific assay conditions and protein constructs used.

Degradation Efficiency of Exemplary Thalidomide-Based PROTACs

The potency of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achieved).

| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference(s) |

| ARV-110 | Androgen Receptor (AR) | VCaP | ~1 nM | >90% | [5][9] |

| dBET1 | BRD4 | MV4;11 | Not explicitly stated, but potent | Not explicitly stated, but potent | [21] |

| SHP2 Degrader (11) | SHP2 | Not specified | 6.02 nM | Not specified | [22] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the characterization of thalidomide-based PROTACs.

CRBN Binding Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

Principle: This assay measures the binding of a compound to CRBN by detecting the proximity-based energy transfer between a donor fluorophore-labeled antibody recognizing tagged CRBN and an acceptor fluorophore-labeled ligand.

Materials:

-

GST-tagged human CRBN protein

-

Thalidomide-Red (or other suitable fluorescent ligand)

-

Anti-GST antibody labeled with Europium cryptate (donor)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

384-well low-volume white plates

-

Test compounds (thalidomide derivatives or PROTACs)

Protocol:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a 384-well plate, add the test compounds.

-

Add the GST-tagged CRBN protein to each well.

-

Prepare a detection mix containing the anti-GST-cryptate antibody and Thalidomide-Red.

-

Add the detection mix to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).

-

Calculate the TR-FRET ratio (Acceptor signal / Donor signal) and plot the results against the compound concentration to determine the IC50 value.

Western Blot for Protein Degradation

Principle: This technique is used to quantify the amount of a specific protein in a cell lysate, allowing for the assessment of PROTAC-induced degradation.

Materials:

-

Cell line expressing the protein of interest

-

PROTAC of interest

-

Vehicle control (e.g., DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the protein of interest

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the PROTAC or vehicle control for a predetermined time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control and plot the results to determine the DC50 and Dmax.[7]

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. It is used to assess the functional consequences of PROTAC-induced protein degradation.

Materials:

-

Cell line of interest

-

PROTAC of interest

-

Vehicle control (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the PROTAC or vehicle control.

-

Incubate the cells for the desired period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.[14][15]

Visualizing the Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) to illustrate key concepts.

Signaling Pathway of Thalidomide-Based PROTAC Action

Caption: Mechanism of action for a thalidomide-based PROTAC.

Experimental Workflow for PROTAC Characterization

Caption: General workflow for PROTAC development and characterization.

Logical Relationship of Thalidomide Discovery to PROTACsdot

References

- 1. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. broadpharm.com [broadpharm.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 21. dBET1|cas 1799711-21-9|DC Chemicals [dcchemicals.com]

- 22. labonline.com.au [labonline.com.au]

An In-depth Technical Guide to the Terminal Amine Group on Thalidomide-PEG2-C2-NH2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the terminal primary amine group on the Thalidomide-PEG2-C2-NH2 molecule, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into its structure, reactivity, and role in the broader context of targeted protein degradation. This document offers quantitative data for relevant compounds, detailed experimental protocols, and visualizations of key pathways and workflows to support research and development in this field.

Introduction to this compound

This compound is a synthetic E3 ligase ligand-linker conjugate. It is a heterobifunctional molecule that consists of three key components:

-

Thalidomide (B1683933): This moiety serves as the E3 ligase ligand, specifically binding to the Cereblon (CRBN) protein, which is a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.

-

PEG2-C2 Linker: A polyethylene (B3416737) glycol (PEG) and alkyl chain linker that provides spacing and influences the physicochemical properties of the final PROTAC molecule, such as solubility and cell permeability.

-

Terminal Primary Amine (-NH2): This functional group is the reactive handle for conjugating a ligand that specifically binds to a target protein of interest (POI).

The fundamental application of this compound is in the synthesis of PROTACs. A PROTAC, once assembled by attaching a POI ligand to the terminal amine, acts as a molecular bridge, bringing the target protein and the E3 ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E2-E3 ligase complex to the target protein, marking it for degradation by the 26S proteasome.

Physicochemical Properties and Reactivity of the Terminal Amine

The terminal primary amine on the this compound linker is a nucleophilic functional group that is central to its utility in PROTAC synthesis. Its reactivity is primarily exploited for the formation of stable covalent bonds with a target protein ligand.

General Reactivity

Primary amines are versatile functional groups for bioconjugation due to their ability to react with a variety of electrophilic partners. The most common reaction for PROTAC synthesis involving a terminal amine is the formation of a stable amide bond. This is typically achieved by reacting the amine with a carboxylic acid on the target ligand that has been activated, often as an N-hydroxysuccinimide (NHS) ester.

Factors Influencing Reactivity

-

pH: The nucleophilicity of the primary amine is pH-dependent. The reaction with NHS esters is most efficient at a slightly basic pH (typically 7.2-8.5), where a significant portion of the amine groups are deprotonated and thus more nucleophilic.

-

Solvent: Anhydrous polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are commonly used to dissolve the reactants and facilitate the conjugation reaction.

-

Steric Hindrance: The accessibility of the amine group can influence reaction efficiency. The PEG linker in this compound is designed to be flexible and extend the amine away from the thalidomide moiety, minimizing steric hindrance.

Quantitative Data

| Compound | Binding Affinity (Kd) to CRBN | Assay Method | Notes |

| Thalidomide | ~250 nM | Competitive Titration | Parent compound for the CRBN-binding moiety. |

| Lenalidomide | ~178 nM | Competitive Titration | A more potent thalidomide analog. |

| Pomalidomide | ~157 nM | Competitive Titration | Another potent thalidomide analog. |

Table 1: Binding affinities of thalidomide and its analogs to the Cereblon (CRBN) E3 ligase. The binding of the thalidomide moiety of this compound is expected to be in a similar range.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the use of this compound in PROTAC development.

Protocol for Conjugation of a Target Ligand to the Terminal Amine (via NHS Ester Chemistry)

This protocol describes a general procedure for conjugating a target protein ligand containing a carboxylic acid to the terminal amine of this compound.

Materials:

-

This compound

-

Target protein ligand with a carboxylic acid functional group

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Anhydrous Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Solvents for chromatography (e.g., dichloromethane, methanol)

Procedure:

-

Activation of the Target Ligand:

-

Dissolve the target protein ligand (1.0 eq) in anhydrous DMF.

-

Add NHS (1.2 eq) and EDC (1.2 eq) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours to form the NHS ester. Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Conjugation Reaction:

-

In a separate flask, dissolve this compound (1.1 eq) in anhydrous DMF.

-

Add DIPEA (2.0 eq) to the this compound solution.

-

Slowly add the activated NHS ester solution of the target ligand to the this compound solution.

-

Stir the reaction mixture at room temperature overnight. Monitor the reaction for the consumption of the starting materials by TLC or LC-MS.

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent gradient (e.g., 0-10% methanol (B129727) in dichloromethane) to obtain the pure PROTAC molecule.

-

Protocol for Measuring PROTAC-Mediated Protein Degradation by Western Blot

This protocol outlines the steps to assess the efficacy of a synthesized PROTAC in degrading its target protein in a cellular context.

Materials:

-

Cell line expressing the target protein

-

Synthesized PROTAC

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 18-24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and incubate with the primary antibody against the loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for the target protein and the loading control using densitometry software.

-

Normalize the target protein levels to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

-

Mandatory Visualizations

Signaling Pathway of PROTAC-Mediated Protein Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis and Evaluation

Caption: Workflow for PROTAC synthesis and evaluation.

Logical Relationship of PROTAC Components

Caption: Logical relationship of PROTAC components.

Conclusion

This compound is a valuable and versatile tool for the construction of PROTACs. The terminal primary amine provides a reliable and well-characterized reactive site for the conjugation of a wide variety of target protein ligands. Understanding the principles of its reactivity, the methods for its conjugation, and the assays for evaluating the resulting PROTACs is essential for the successful development of novel therapeutics based on targeted protein degradation. This guide provides a foundational resource for researchers to design and execute experiments in this exciting and rapidly advancing field.

Thalidomide Derivatives in PROTAC Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins. This is accomplished by co-opting the cell's intrinsic ubiquitin-proteasome system.[1] A key component in many successful PROTACs is a ligand that recruits an E3 ubiquitin ligase. Among the most prominent of these are derivatives of thalidomide (B1683933), which effectively engage the Cereblon (CRBN) E3 ubiquitin ligase.[1][] This technical guide provides a comprehensive review of the use of thalidomide and its analogs—such as lenalidomide (B1683929) and pomalidomide—in the development of PROTACs. We will delve into the core mechanism of action, present key quantitative data for prominent PROTACs, provide detailed experimental protocols for their evaluation, and visualize the critical biological pathways and experimental workflows.

Introduction: Hijacking the Ubiquitin-Proteasome System

PROTACs are heterobifunctional molecules comprising three essential components: a warhead that binds to a protein of interest (POI), an E3 ligase ligand, and a linker that connects the two moieties.[3][4] By bringing the POI and an E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from a charged E2 enzyme to the POI.[1][4] This polyubiquitination marks the POI for degradation by the 26S proteasome, a cellular machine responsible for protein catabolism.[] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple POI molecules.[4]

Thalidomide and its derivatives, known as immunomodulatory drugs (IMiDs), function by binding to CRBN, a substrate receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4) complex.[3][5] This binding event modulates the substrate specificity of CRBN, leading to the ubiquitination and degradation of specific "neosubstrates."[3] In the context of PROTACs, the thalidomide derivative acts as a high-affinity anchor to the CRBN E3 ligase, enabling the targeted degradation of a wide array of proteins.[1][5]

Quantitative Data on Thalidomide-Based PROTACs

The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achievable). The following tables summarize key quantitative data for several thalidomide derivative-based PROTACs, offering a comparative view of their performance.

| PROTAC | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |

| CDK4/6 Degrader | CDK4/6 | CRBN Ligand | - | < 10 | - | [6] |

| BRD9 Degrader | BRD9 | CRBN Ligand | - | 1 | - | [6] |

| SHP2 Degrader (11(ZB-S-29)) | SHP2 | Thalidomide | - | 6.02 | - | [7] |

| ARV-825 | BRD4 | Pomalidomide | Jurkat | < 1 | > 95 | [8] |

| Representative BRD4 PROTAC | BRD4 | Thalidomide | HeLa | 15 | > 95 | [9] |

Note: The specific experimental conditions can influence DC50 and Dmax values. The data presented are for comparative purposes and are derived from the cited literature.

Core Signaling Pathway and PROTAC Mechanism of Action

The fundamental mechanism of a thalidomide-based PROTAC involves the formation of a ternary complex between the target protein (POI), the PROTAC, and the CRBN E3 ligase. This induced proximity is the critical event that triggers the downstream degradation cascade.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The development and characterization of PROTACs rely on a suite of biochemical and cell-based assays. Below are detailed protocols for key experiments.

Western Blotting for Target Protein Degradation

This is a fundamental assay to quantify the reduction in the levels of the target protein following PROTAC treatment.[10][11]

Materials:

-

Cell line expressing the POI

-

PROTAC stock solution (in DMSO)

-

Cell culture medium and supplements

-

Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).[12]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[10][12]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading for electrophoresis.[10][12]

-

SDS-PAGE and Transfer: Separate equal amounts of protein lysate on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[12]

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the POI, followed by incubation with an HRP-conjugated secondary antibody.[12]

-

Detection: Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[11]

-

Analysis: Quantify the band intensities and normalize the POI signal to a loading control to determine the percentage of protein degradation relative to the vehicle control.[12]

Ternary Complex Formation Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are used to confirm the formation of the POI-PROTAC-E3 ligase ternary complex.[10]

Materials:

-

Purified POI

-

Purified E3 ligase (e.g., CRBN complex)

-

Fluorescently labeled antibodies or tags for the POI and E3 ligase (e.g., His-tag and AviTag with corresponding labeled antibodies)

-

PROTAC at various concentrations

-

Assay buffer

-

Microplate reader capable of TR-FRET measurements

Procedure:

-

Assay Setup: In a microplate, combine the purified POI, E3 ligase, and labeled antibodies/tags with varying concentrations of the PROTAC.[10]

-

Incubation: Incubate the mixture at room temperature to allow for the formation of the ternary complex.[10]

-

FRET Measurement: Measure the time-resolved FRET signal using a compatible plate reader. An increase in the FRET signal indicates the proximity of the POI and E3 ligase, signifying ternary complex formation.[10]

-

Data Analysis: Plot the FRET signal against the PROTAC concentration. The resulting bell-shaped curve is characteristic of the "hook effect," where at high concentrations, binary complexes (PROTAC-POI or PROTAC-E3) predominate over the productive ternary complex.[10][13]

Quantitative Proteomics for Selectivity Profiling

Mass spectrometry-based quantitative proteomics provides an unbiased, global view of the cellular proteome to assess the selectivity of a PROTAC.[8]

Materials:

-

Cell line of interest

-

PROTAC and vehicle control

-

Lysis buffer for mass spectrometry

-

Reagents for protein digestion (e.g., trypsin)

-

Tandem Mass Tag (TMT) labeling reagents (optional, for multiplexing)

-

LC-MS/MS instrumentation

Procedure:

-

Cell Culture and Treatment: Culture and treat cells with the PROTAC at a concentration around its DC50 value and a vehicle control.[8]

-

Cell Lysis and Protein Extraction: Harvest the cells, wash with ice-cold PBS, and lyse to extract total protein.[8]

-

Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.

-

Peptide Labeling (Optional): Label the peptides from different treatment conditions with isobaric tags (e.g., TMT) for multiplexed analysis.

-

LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry to identify and quantify the corresponding proteins.

-

Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly up- or down-regulated upon PROTAC treatment. This will reveal both on-target degradation and any potential off-target effects.

Experimental and Developmental Workflow

The development of a novel PROTAC is an iterative process that involves design, synthesis, and biological evaluation.

Caption: A typical workflow for PROTAC development.

Conclusion and Future Perspectives

Thalidomide and its derivatives have been instrumental in the rapid advancement of PROTAC technology.[14] Their well-characterized interaction with the CRBN E3 ligase provides a robust and versatile platform for the development of potent and selective protein degraders.[][16] Future research will likely focus on the development of novel CRBN ligands with improved properties, the exploration of tissue-specific CRBN expression to enhance therapeutic windows, and a deeper understanding of the rules governing ternary complex formation to enable more rational PROTAC design. The continued evolution of thalidomide-based PROTACs holds immense promise for targeting previously "undruggable" proteins and addressing a wide range of human diseases.[4]

References

- 1. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. biopharma.co.uk [biopharma.co.uk]

- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 6. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 16. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]

Methodological & Application

Application Notes and Protocols for Conjugating a Protein of Interest to Thalidomide-PEG2-C2-NH2

Audience: Researchers, scientists, and drug development professionals.

Introduction: Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] By bringing the POI and the E3 ligase into close proximity, the PROTAC induces the ubiquitination of the POI, marking it for degradation by the proteasome.[1][3]

Thalidomide (B1683933) and its analogs are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[2][4] The molecule "Thalidomide-PEG2-C2-NH2" is a key building block for PROTAC synthesis, providing the CRBN-recruiting element attached to a flexible 2-unit polyethylene (B3416737) glycol (PEG) spacer, terminating in a primary amine.[5][6] This primary amine is a versatile functional group for conjugation to a POI.

These application notes provide a detailed protocol for covalently conjugating a POI to this compound. The primary strategy involves activating the carboxylic acid groups (on aspartate, glutamate, or the C-terminus) of the POI using carbodiimide (B86325) chemistry with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).[7][8] The resulting stable NHS ester on the protein readily reacts with the primary amine of the thalidomide linker to form a stable amide bond.

Principle of the Reaction & Signaling Pathway

The ultimate goal of this conjugation is to create a functional PROTAC. The thalidomide moiety of the conjugate binds to Cereblon (CRBN), an E3 ubiquitin ligase. This action brings the entire ligase machinery into proximity with the POI, which is now covalently linked to the thalidomide. This induced proximity leads to the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the POI surface.[1] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1]

References

- 1. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. info.gbiosciences.com [info.gbiosciences.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Synthesis and Evaluation of a BRD4-Targeting PROTAC Using Thalidomide-PEG2-C2-NH2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] This application note provides a detailed protocol for the synthesis of a PROTAC targeting the epigenetic reader protein BRD4, a well-established therapeutic target in various cancers.[3][4] The synthesis involves the coupling of a JQ1-based ligand for BRD4 with the E3 ligase ligand-linker conjugate, Thalidomide-PEG2-C2-NH2.[5][6] Furthermore, we provide protocols for the biological evaluation of the synthesized PROTAC, including the assessment of BRD4 protein degradation via Western Blot and the determination of its effect on cell viability using an MTS assay.

Synthesis of a BRD4-Targeting PROTAC

The synthesis of the BRD4-targeting PROTAC is achieved through an amide bond formation between a carboxylic acid-functionalized BRD4 ligand (JQ1-acid) and the primary amine of this compound.[7][8] This reaction is typically facilitated by peptide coupling reagents.[9][10]

Synthesis Workflow

Caption: Workflow for the synthesis of a BRD4-targeting PROTAC.

Experimental Protocol: PROTAC Synthesis

-

Dissolution of Reactants:

-

In a clean, dry round-bottom flask, dissolve JQ1-carboxylic acid (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF).

-

Add a coupling reagent such as HATU (1.1 equivalents) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2 equivalents) to the solution.

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

-

Addition of Amine:

-

To the activated JQ1-acid solution, add this compound (1 equivalent) dissolved in a minimal amount of anhydrous DMF.

-

-

Reaction:

-

Allow the reaction to stir at room temperature for 4-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by reverse-phase high-performance liquid chromatography (HPLC) to obtain the final PROTAC.

-

-

Characterization:

-

Confirm the identity and purity of the synthesized PROTAC using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Quantitative Data for Synthesis

| Reagent/Parameter | Molar Ratio/Value | Purpose |

| JQ1-carboxylic acid | 1 equivalent | BRD4 targeting ligand |

| This compound | 1 equivalent | E3 ligase ligand and linker |

| HATU | 1.1 equivalents | Amide coupling reagent |

| DIPEA | 2 equivalents | Non-nucleophilic base |

| Solvent | Anhydrous DMF | Reaction medium |

| Reaction Temperature | Room Temperature | Standard reaction condition |

| Reaction Time | 4 - 12 hours | Duration of the reaction |

Biological Evaluation of the BRD4-Targeting PROTAC

Assessment of BRD4 Protein Degradation by Western Blot

Western blotting is a crucial technique to visualize and quantify the degradation of the target protein, BRD4, following PROTAC treatment.[11]

Western Blot Workflow

Caption: Experimental workflow for Western Blot analysis.

Experimental Protocol: Western Blot

-

Cell Culture and Treatment:

-

Plate cells (e.g., a human cancer cell line expressing BRD4) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 1, 10, 100, 1000 nM) for different time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Sample Preparation:

-

SDS-PAGE and Protein Transfer:

-

Normalize protein concentrations and load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C.

-

Incubate with a primary antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane again and add a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities using image analysis software and normalize the BRD4 signal to the loading control.

-

Quantitative Data for Western Blot

| Parameter | Value/Concentration | Purpose |

| Cell Seeding Density | Varies by cell type | Ensure optimal cell growth |

| PROTAC Concentrations | 1 - 1000 nM | Determine dose-dependent degradation |

| Treatment Duration | 2 - 24 hours | Assess degradation kinetics |

| Protein Loading | 20 - 30 µ g/lane | Equal protein amount for comparison |

| Primary Antibody (BRD4) | Manufacturer's recommendation | Detect BRD4 protein |

| Primary Antibody (Loading Control) | Manufacturer's recommendation | Normalize for protein loading |

| Secondary Antibody | Manufacturer's recommendation | Detect primary antibody |

Assessment of Cell Viability by MTS Assay

The MTS assay is a colorimetric method used to assess cell viability and the cytotoxic effects of the PROTAC.[13][14][15]

Experimental Protocol: MTS Assay

-

Cell Seeding:

-

Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of the synthesized PROTAC for a predetermined duration (e.g., 72 hours). Include a vehicle control.

-

-

MTS Reagent Addition:

-

Incubation:

-

Absorbance Measurement:

-

Data Analysis:

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50).

-

Quantitative Data for MTS Assay

| Parameter | Value/Concentration | Purpose |

| Cell Seeding Density | 5,000 - 10,000 cells/well | Ensure logarithmic growth phase |

| PROTAC Concentrations | Serial dilution (e.g., 0.1 nM - 10 µM) | Determine dose-response curve |

| Treatment Duration | 72 hours | Assess long-term effect on viability |

| MTS Reagent Volume | 20 µL/well (for 100 µL media) | Colorimetric detection of viable cells |